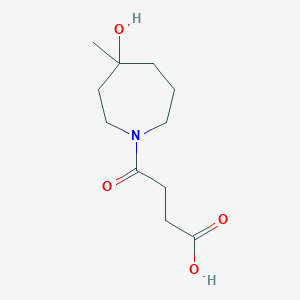
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide, also known as CP-31398, is a small molecule that has attracted attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. It was first synthesized in 2002 by Selivanova et al. and has been extensively studied since then.
Wirkmechanismus
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to bind to the p53 tumor suppressor protein and stabilize its conformation, leading to increased transcriptional activity. This results in the upregulation of downstream genes involved in cell cycle arrest, apoptosis, and DNA repair.
Biochemical and Physiological Effects:
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis and metastasis. In addition, it has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its high cost and limited availability may be a limitation for some researchers.
Zukünftige Richtungen
1. Further studies are needed to determine the efficacy of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in combination with other cancer therapies.
2. The development of more potent and selective analogs of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could lead to improved therapeutic outcomes.
3. The potential use of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the treatment of neurodegenerative diseases warrants further investigation.
4. The role of 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide in the regulation of other cellular pathways should be explored.
5. The development of novel drug delivery systems for 5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide could enhance its therapeutic potential.
Synthesemethoden
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide can be synthesized through a multi-step process involving the reaction of 5-phenyl-1,3,4-oxadiazole-2-carboxylic acid with hydrazine hydrate, followed by reaction with 5-chloropyrazine-2-carbonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide has been studied extensively for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN5O2/c14-10-7-15-9(6-16-10)11(20)17-13-19-18-12(21-13)8-4-2-1-3-5-8/h1-7H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGHBGPLQWXDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CN=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid](/img/structure/B6634949.png)
![2-[[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]methyl]cyclohexan-1-ol](/img/structure/B6634964.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)
![Methyl 1-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]piperidine-4-carboxylate](/img/structure/B6634968.png)
![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)


![2-[[2-(5-Aminopyridin-2-yl)acetyl]-methylamino]acetic acid](/img/structure/B6635007.png)

![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)

